Cas no 87941-55-7 (4-Bromo-1-trityl-1H-imidazole)
4-Bromo-1-trityl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-1-trityl-1H-imidazole
- 4-bromo-1-tritylimidazole
- 4-bromo-1-(triphenylmethyl)-1H-imidazole
- 4-Bromo-1-trityl-1H-imidazde
- 1H-Imidazole, 4-bromo-1-(triphenylmethyl)-
- 4-Bromo-1-[tris(phenyl)methyl]-1H-imidazole
- 1-TRITYL-4-BROMO IMIDAZOLE
- PubChem8998
- 1-Trityl-4-bromo-1H-imidazole
- BSQFJBYJUQJNMZ-UHFFFAOYSA-N
- 4-bromo-1-triphenylmethyl-imidazole
- QC-4
- 4-Bromo-1-(triphenylmethyl)-1H-imidazole (ACI)
- J-650086
- AKOS007930519
- DTXSID10378328
- FT-0617713
- AB04448
- CS-M3677
- 87941-55-7
- MFCD00185657
- DS-17606
- SCHEMBL1982002
- 4-Bromo-1-trityl-1H-imidazole; 4-Bromo-1-tritylimidazole
- J-514573
- A1-00054
- ALBB-034634
- DB-057035
- 4-bromo-1-(triphenylmethyl)imidazole
- SY064786
-
- MDL: MFCD00185657
- Inchi: 1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- InChI Key: BSQFJBYJUQJNMZ-UHFFFAOYSA-N
- SMILES: BrC1=CN(C=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 388.05800
- Monoisotopic Mass: 388.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 5.8
Experimental Properties
- Density: 1.27
- Boiling Point: 492.5 °C at 760 mmHg
- Flash Point: 251.7 °C
- Refractive Index: 1.629
- PSA: 17.82000
- LogP: 5.48580
4-Bromo-1-trityl-1H-imidazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-Bromo-1-trityl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-1-trityl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111621-250mg |
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87941-55-7 | 95+% | 250mg |
$79 | 2021-08-06 | |
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| Chemenu | CM111621-1g |
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87941-55-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR10375-1g |
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87941-55-7 | 95% | 1g |
£49.00 | 2024-05-25 | |
| Apollo Scientific | OR10375-5g |
4-Bromo-1-trityl-1H-imidazole |
87941-55-7 | 95% | 5g |
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| TRC | B699083-100mg |
4-Bromo-1-trityl-1H-imidazole |
87941-55-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699083-250mg |
4-Bromo-1-trityl-1H-imidazole |
87941-55-7 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B699083-500mg |
4-Bromo-1-trityl-1H-imidazole |
87941-55-7 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B699083-1g |
4-Bromo-1-trityl-1H-imidazole |
87941-55-7 | 1g |
$ 178.00 | 2023-04-18 | ||
| Fluorochem | 213781-1g |
4-Bromo-1-trityl-1H-imidazole |
87941-55-7 | 95% | 1g |
£77.00 | 2022-02-28 |
4-Bromo-1-trityl-1H-imidazole Production Method
Production Method 1
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium sulfite Solvents: Water ; 8 h, 100 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 140 h, rt
Production Method 5
4-Bromo-1-trityl-1H-imidazole Raw materials
4-Bromo-1-trityl-1H-imidazole Preparation Products
4-Bromo-1-trityl-1H-imidazole Suppliers
4-Bromo-1-trityl-1H-imidazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 4-Bromo-1-trityl-1H-imidazole
Recent Advances in the Application of 4-Bromo-1-trityl-1H-imidazole (CAS: 87941-55-7) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-1-trityl-1H-imidazole (CAS: 87941-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic applications. Recent studies have highlighted its role in the development of novel kinase inhibitors, antiviral agents, and other pharmacologically relevant compounds.
One of the most notable applications of 4-Bromo-1-trityl-1H-imidazole is its use in the synthesis of imidazole-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. The study reported that derivatives of this compound exhibited high binding affinity and selectivity, making them promising candidates for the treatment of B-cell malignancies and autoimmune disorders.
In addition to its role in kinase inhibitor development, 4-Bromo-1-trityl-1H-imidazole has also been explored for its antiviral properties. A recent preprint article on bioRxiv detailed its incorporation into nucleoside analogs designed to inhibit viral polymerases. The researchers found that the trityl-protected imidazole moiety enhanced the stability and bioavailability of these analogs, leading to improved antiviral activity against RNA viruses such as SARS-CoV-2 and influenza. These findings underscore the compound's potential in addressing emerging viral threats.
From a synthetic chemistry perspective, advancements in the scalable production of 4-Bromo-1-trityl-1H-imidazole have been reported in Organic Process Research & Development. A 2024 study described an optimized, cost-effective method for its large-scale synthesis, utilizing green chemistry principles to minimize environmental impact. This development is particularly significant for industrial applications, as it ensures a reliable supply of the compound for ongoing pharmaceutical research and drug development efforts.
Looking ahead, the unique chemical properties of 4-Bromo-1-trityl-1H-imidazole continue to inspire innovative research. Ongoing studies are investigating its potential in targeted drug delivery systems, where its trityl group could serve as a cleavable linker for prodrug activation. Furthermore, computational modeling efforts are underway to predict novel derivatives with enhanced pharmacological profiles. As these research avenues progress, 4-Bromo-1-trityl-1H-imidazole is poised to remain a cornerstone in the design of next-generation therapeutics.
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